4-[5-(4-Methoxyphenyl)-2-oxazolyl]-9H-Fluoren-9-one, also known as UA62784, is a small molecule that acts as a specific inhibitor of centromere protein E (CENPE) kinesin-like protein PubChem: . CENPE is a motor protein that plays a critical role in cell division by mediating chromosome movement during mitosis. UA62784 binds to CENPE and disrupts its interaction with microtubules, essential for chromosome segregation Sigma-Aldrich: .
UA62784 is a novel compound classified as a fluorenone derivative, primarily recognized for its inhibitory activity against the centromere protein E kinesin-like protein. It was identified during a high-throughput cytotoxicity screening aimed at isolating compounds that selectively target pancreatic cancer cells with deleted DPC4 genes. UA62784 exhibits cytotoxic properties in the nanomolar range, causing reversible cell-cycle arrest in mitosis prior to metaphase, leading to apoptosis in treated cells. Notably, it disrupts the formation of functional bipolar spindles without affecting tubulin polymerization or certain signal transduction pathways prior to the activation of the anaphase-promoting complex .
UA62784 acts as a specific inhibitor of CENPE, a kinesin-like motor protein involved in chromosome movement during cell division [, ]. The exact mechanism of inhibition is still under investigation, but it's believed that UA62784 binds to the CENPE protein, interfering with its ability to interact with cellular structures crucial for mitosis []. This disrupts cell division and can lead to cell cycle arrest or cell death [, ].
UA62784 functions primarily as an inhibitor of microtubule dynamics. It interacts with tubulin dimers at or near the colchicine-binding site, inhibiting microtubule polymerization in vitro. This interaction is significantly more potent than that of known microtubule inhibitors such as colchicine, vinblastine, or nocodazole. The compound promotes the accumulation of cells in mitosis due to aberrant mitotic spindles, ultimately leading to cell death through apoptosis signaling pathways .
The biological activity of UA62784 is characterized by its ability to induce mitotic arrest and apoptosis in cancer cells. Specifically, it has been shown to:
The synthesis of UA62784 involves several steps:
UA62784 has potential applications primarily in cancer therapeutics, particularly for treating pancreatic cancer due to its selective cytotoxicity against DPC4-deleted cells. Its mechanism of inhibiting microtubule dynamics positions it as a candidate for developing novel anti-cancer agents that can overcome resistance associated with traditional chemotherapeutics .
Studies have demonstrated that UA62784 interacts with tubulin dimers, enhancing its potency compared to other microtubule-targeting agents. It shows additive effects when combined with drugs like vinblastine, suggesting potential for combination therapies in oncology. Additionally, its impact on mitotic spindle dynamics provides insights into its mechanism of action and potential resistance pathways in cancer treatment .
Several compounds share structural and functional similarities with UA62784, particularly in their roles as microtubule inhibitors. These include:
Compound Name | Mechanism of Action | Potency Comparison |
---|---|---|
Colchicine | Binds to tubulin dimers, inhibiting polymerization | Less potent than UA62784 |
Vinblastine | Inhibits microtubule assembly | Less potent than UA62784 |
Nocodazole | Disrupts microtubule dynamics | Less potent than UA62784 |
Paclitaxel | Stabilizes microtubules | Different mechanism |
UA62784 is unique due to its specific binding site on tubulin and its distinct mechanism that leads to cell-cycle arrest without affecting tubulin polymerization directly .
Irritant